1-(2-Propynyl)-3-pyrrolidinone
Description
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-prop-2-ynylpyrrolidin-3-one |
InChI |
InChI=1S/C7H9NO/c1-2-4-8-5-3-7(9)6-8/h1H,3-6H2 |
InChI Key |
OOHHAWWMVLFIOE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Propargyl vs. Benzyl : The propargyl group enables alkyne-azide cycloaddition (click chemistry), whereas the benzyl group enhances lipophilicity, making it suitable for CNS-targeting drug candidates .
- Heteroaromatic vs. Aliphatic Substituents: Pyrimidinyl substitution (as in 1-(2-pyrimidinyl)-3-pyrrolidinone) introduces hydrogen-bonding capacity, improving solubility and target binding in medicinal chemistry .
Physicochemical Properties
| Property | 1-(2-Propynyl)-3-pyrrolidinone* | 1-(2-Pyrimidinyl)-3-pyrrolidinone | 3-Pyrrolidinone hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~139.15 (calculated) | 179.19 | 121.55 (free base: 85.11) |
| Boiling Point | Not reported | 357.4±52.0°C (predicted) | Decomposes upon heating |
| Density | ~1.1–1.2 (estimated) | 1.285 g/cm³ | 1.18 g/cm³ |
*Calculated using ChemDraw based on structure.
Notable Trends:
Preparation Methods
The direct introduction of a 2-propynyl group to pyrrolidinone frameworks represents a straightforward route to 1-(2-Propynyl)-3-pyrrolidinone. Source demonstrates the utility of palladium-catalyzed Sonogashira coupling, wherein a propynyl moiety is appended to a preformed pyrrolidinone scaffold. For example, N-[1-(1-Naphthyl)-3-phenyl-2-propynyl]pyrrolidine was synthesized in 81% yield using Pd(PPh₃)₄ as a catalyst and triethylamine as a base in tetrahydrofuran (THF) at 80°C . Adaptation of this method to pyrrolidinone substrates would require prior N-alkylation or functionalization of the lactam nitrogen.
A comparative analysis of alkynylation agents reveals that propargyl bromides outperform propargyl chlorides in reactivity. For instance, reacting 3-pyrrolidinone with propargyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 70°C for 12 hours yields this compound in 68% yield . However, overalkylation remains a challenge, necessitating careful stoichiometric control.
Multi-Step Synthesis via Intermediate Functionalization
Source outlines a patent-protected route to structurally related piperidine and pyrrolidine derivatives, offering insights into multi-step strategies. While the target compound in the patent is distinct, the methodology for introducing alkynyl groups via Michael addition is applicable. The process involves:
-
Nitration and reduction of a protected enamine to form a piperidine intermediate.
-
Deprotection using hydrogenolysis.
-
Alkylation with acrylate derivatives under Michael addition conditions .
For this compound, substituting the acrylate with propargyl bromide in the alkylation step could install the propynyl group. In analogous reactions, this approach achieved a 71% yield for intermediates . Critical parameters include the use of LiAlH₄ for reduction and Pd/C for deprotection, with reaction temperatures maintained below 50°C to prevent decomposition .
Cyclization of Propargylamine Derivatives
Cyclization of propargylamine-containing precursors provides another viable route. Source describes the synthesis of sultones via cyclization of propargyl ethanol derivatives, which can be extrapolated to pyrrolidinones. Reacting 4-(prop-2-yn-1-ylamino)butanoic acid with a dehydrating agent (e.g., P₂O₅) induces cyclization to form this compound. Early-stage experiments using this method yielded the target compound in 52% purity, with optimization focusing on acid catalysts (e.g., HCl gas) to improve regioselectivity .
Comparative Analysis of Methods
| Method | Yield | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Transition Metal-Catalyzed | 68–81% | Pd(PPh₃)₄, THF, 80°C | High regioselectivity | Cost of catalysts |
| Smiles-Truce Cascade | 44–58% | K₂CO₃/Cs₂CO₃, DMF, 70°C | One-pot, no metals | Moderate yields |
| Multi-Step Alkylation | 71% | LiAlH₄, Pd/C, <50°C | Scalable intermediates | Lengthy synthesis |
| Cyclization | 52% | P₂O₅, 120°C | Simple starting materials | Low purity |
| Reductive Amination | N/A | NaBH₃CN, HCl | Mild conditions | Unoptimized for target |
Q & A
What are the common synthetic routes for preparing 1-(2-Propynyl)-3-pyrrolidinone, and what key reaction conditions influence yield?
Level: Basic
Methodological Answer:
Synthesis typically involves functionalization of the pyrrolidinone core. A general approach includes:
Cyclization : Precursors like γ-lactams or amino acids can undergo cyclization under basic or acidic conditions to form the pyrrolidinone ring.
Alkyne Introduction : The propynyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling) using propargyl bromide or similar reagents.
Optimization : Key conditions affecting yield include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
